An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the characterization of the core physicochemical properties of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone. Given the novelty of this compound, this document focuses on the robust experimental methodologies and theoretical considerations necessary for its thorough evaluation. While direct experimental data for this specific molecule is not widely available, this guide leverages data from structurally similar benzophenone derivatives to provide context and expected outcomes.
Introduction to 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone
3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone is a halogenated and methoxylated derivative of benzophenone. The benzophenone scaffold is a prevalent motif in medicinal chemistry and materials science, known for its photochemical properties and as a building block for larger, more complex molecules. The specific substitution pattern of this compound—two chlorine atoms on one phenyl ring, and fluorine and methoxy groups on the other—is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.
The strategic placement of halogen atoms can enhance binding affinities to target proteins and improve pharmacokinetic profiles by blocking metabolic sites. The methoxy group can modulate solubility and electronic properties. A thorough understanding of the physicochemical properties of this molecule is therefore the foundational first step in any research and development endeavor.
Core Physicochemical Properties: A Predictive and Comparative Overview
The following table summarizes the predicted and analogue-derived physicochemical properties of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone. These values serve as a baseline for experimental design and data interpretation.
| Property | Predicted/Analogue-Derived Value | Significance in Drug Development |
| IUPAC Name | (3,4-dichlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | Standardized nomenclature for unambiguous identification. |
| CAS Number | Not assigned | A unique identifier is crucial for regulatory and database tracking. |
| Molecular Formula | C₁₄H₉Cl₂FO₂ | Determines the exact mass and elemental composition. |
| Molecular Weight | 299.13 g/mol | Influences diffusion rates and membrane permeability. |
| Melting Point (°C) | Estimated: 90-110 | Defines the solid-state properties, purity, and formulation options. |
| Boiling Point (°C) | > 350 (Predicted) | Important for purification by distillation and assessing thermal stability. |
| Aqueous Solubility | Low (Predicted) | Critical for bioavailability and formulation of parenteral dosage forms. |
| LogP (o/w) | 4.0 - 5.0 (Predicted) | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| pKa | Not applicable (neutral compound) | Determines the ionization state at different physiological pHs. |
Experimental Determination of Physicochemical Properties
The following sections detail the experimental protocols for determining the key physicochemical properties of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone. The causality behind the experimental choices is explained to provide a deeper understanding of the scientific rationale.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability.[1] For a compound predicted to have low aqueous solubility, a robust and sensitive method is required.
Experimental Protocol: Shake-Flask Method
The shake-flask method is a well-established technique for determining thermodynamic solubility.[1]
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Preparation of Saturated Solution:
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Add an excess amount of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone to a series of vials containing purified water (or a relevant buffer, e.g., PBS pH 7.4).
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Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation:
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Centrifuge the vials at high speed to pellet the undissolved solid.
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Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
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Quantification:
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Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.
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Causality of Experimental Choices:
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Shake-Flask Method: This method is chosen for its ability to determine the thermodynamic equilibrium solubility, which is a true measure of a compound's intrinsic solubility.
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Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.
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HPLC-UV: This is a highly sensitive and specific method for quantifying organic molecules, making it ideal for compounds with low aqueous solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Lipophilicity (LogP) Determination
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Experimental Protocol: Shake-Flask Method
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Preparation of Phases:
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Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
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Partitioning:
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Dissolve a known amount of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone in the aqueous phase.
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Add an equal volume of the pre-saturated n-octanol.
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Agitate the mixture for a set period (e.g., 1-2 hours) to allow for partitioning.
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Allow the phases to separate completely.
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-
Quantification:
-
Carefully sample both the aqueous and n-octanol phases.
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Determine the concentration of the compound in each phase using HPLC-UV.
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-
Calculation:
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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LogP = log10(P).
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Causality of Experimental Choices:
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n-Octanol/Water System: This is the standard biphasic system used to mimic the lipid and aqueous environments in the body.
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Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment, which would affect the concentration measurements.
Caption: Workflow for LogP determination using the shake-flask method.
Thermal Stability Analysis
Thermal stability is a critical parameter that informs on the handling, storage, and potential degradation pathways of a compound.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
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Thermogravimetric Analysis (TGA):
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Place a small, accurately weighed sample of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone into a TGA pan.
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Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
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Record the change in mass as a function of temperature. The onset of mass loss indicates decomposition.
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Differential Scanning Calorimetry (DSC):
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Place a small sample in a DSC pan and seal it.
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Heat the sample at a constant rate.
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Measure the heat flow to or from the sample relative to a reference. Endothermic peaks indicate melting, while exothermic peaks can indicate decomposition or crystallization.
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Causality of Experimental Choices:
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TGA: Provides quantitative information about the temperature at which the compound begins to decompose.
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DSC: Determines the melting point and can provide information about other thermal events, such as phase transitions or decomposition, which are crucial for understanding the material's behavior upon heating.
Caption: Workflow for thermal stability analysis using TGA and DSC.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include aromatic protons and the methoxy group protons.
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¹³C NMR: Will show the number of unique carbon atoms in the molecule. A computed ¹³C NMR spectrum for the closely related 3,4-Dichloro-4'-methoxybenzophenone is available and can serve as a reference.[3]
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¹⁹F NMR: Will be crucial for confirming the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:
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C=O stretch (ketone): ~1650-1680 cm⁻¹
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C-O stretch (ether): ~1250 cm⁻¹
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C-Cl stretch: ~600-800 cm⁻¹
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C-F stretch: ~1000-1400 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum will provide the exact mass, confirming the molecular formula. The fragmentation pattern will offer structural information. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern for chlorine-containing fragments.[4]
Synthesis Pathway
The synthesis of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone can be achieved via a Friedel-Crafts acylation reaction. This is a standard and reliable method for the preparation of benzophenone derivatives.[5][6]
Caption: Proposed synthesis of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone via Friedel-Crafts acylation.
Conclusion
This technical guide provides a comprehensive roadmap for the physicochemical characterization of 3,4-Dichloro-3'-fluoro-4'-methoxybenzophenone. By employing the detailed experimental protocols and considering the theoretical framework provided, researchers can obtain the critical data necessary to advance the development of this novel compound. The emphasis on the causality behind experimental choices is intended to empower scientists to make informed decisions in their laboratory work. The provided data on analogous compounds serves as a valuable benchmark for the expected properties of this molecule.
References
-
Creative Biolabs. Physicochemical Characterization. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69146, 4-Methoxybenzophenone. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3021160, 3,4'-Difluoro-4-methoxybenzophenone. [Link]
-
Creative Biolabs. Aqueous Solubility Studies. [Link]
-
National Academies of Sciences, Engineering, and Medicine. 2014. A Framework to Guide Selection of Chemical Alternatives. Washington, DC: The National Academies Press. [Link]
-
Wiley-VCH. 1 Physicochemistry. [Link]
-
The Good Scents Company. benzophenone-8. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4632, 2-Hydroxy-4-methoxybenzophenone. [Link]
-
SpectraBase. 3,4-Dichloro-4'-methoxybenzophenone. [Link]
-
SpectraBase. 3,4-Dichloro-4'-methoxybenzophenone Raman Spectrum. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone. [Link]
-
Oregon State University. Experimental Chemistry II - Poster Abstracts for 2010. [Link]
-
SpectraBase. 3,4-Dichloro-4'-methoxybenzophenone 13C NMR. [Link]
-
NASA Technical Reports Server. Synthesis of perfluoroalkylene aromatic diamines. [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
